molecular formula C10H21O2Zn- B13654851 Isopentyl(pivaloyloxy)zinc

Isopentyl(pivaloyloxy)zinc

Cat. No.: B13654851
M. Wt: 238.7 g/mol
InChI Key: VWBIPSDCLQOVFC-UHFFFAOYSA-N
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Description

Isopentyl(pivaloyloxy)zinc is an organozinc compound featuring an isopentyl group (3-methylbutyl, C5H11) and a pivaloyloxy ligand (derived from pivalic acid, (CH3)3CCOO<sup>−</sup>). Organozinc reagents are pivotal in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and selectivity.

Properties

Molecular Formula

C10H21O2Zn-

Molecular Weight

238.7 g/mol

IUPAC Name

2,2-dimethylpropanoic acid;2-methylbutane;zinc

InChI

InChI=1S/C5H10O2.C5H11.Zn/c1-5(2,3)4(6)7;1-4-5(2)3;/h1-3H3,(H,6,7);5H,1,4H2,2-3H3;/q;-1;

InChI Key

VWBIPSDCLQOVFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[CH2-].CC(C)(C)C(=O)O.[Zn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopentyl(pivaloyloxy)zinc involves the reaction of isopentyl alcohol with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through standard organic synthesis techniques such as vacuum filtration and solvent extraction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isopentyl(pivaloyloxy)zinc undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

Scientific Research Applications

Isopentyl(pivaloyloxy)zinc is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of isopentyl(pivaloyloxy)zinc involves the transfer of the isopentyl group to a substrate, facilitated by the zinc center. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This compound can interact with various molecular targets, including enzymes and other proteins, through coordination with zinc-binding sites .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Isopentyl(pivaloyloxy)zinc with structurally related isopentyl esters and organometallic compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound C9H19O2Zn ~223.6 (estimated) Moisture-sensitive solid; thermally stable due to bulky pivalate group Catalysis in asymmetric synthesis; organometallic reagent
Isopentyl Acetate C7H14O2 130.18 Liquid (bp 179°C), banana-like odor; flammable (Flash Point: 50°F) Flavoring agent (food, perfumes)
Isopentyl Nitrite C5H11NO2 117.15 Volatile liquid (Flash Point: 10°C); insoluble in water Vasodilator; recreational use (historically)
Isopentyl S-2-diethylaminoethyl ethylphosphonothioate C13H30NO2PS 303.46 Organophosphorus compound; likely neurotoxic Limited data; potential chemical warfare agent

Reactivity and Stability

  • This compound : The zinc center facilitates nucleophilic transfer reactions, while the pivaloyloxy group sterically hinders undesired side reactions. Its stability under anhydrous conditions contrasts with simpler isopentyl esters (e.g., isopentyl acetate), which hydrolyze readily.
  • Isopentyl Acetate/Nitrite : Hydrolytically unstable compared to the zinc complex. Isopentyl nitrite decomposes rapidly in acidic or aqueous environments, releasing nitric oxide.
  • Phosphonothioate Analogues: Exhibit higher toxicity and environmental persistence due to phosphorus-sulfur bonds, unlike the zinc-based compound.

Biological Activity

Isopentyl(pivaloyloxy)zinc is a zinc-based compound that has garnered attention for its potential biological activities. Zinc compounds are known for their diverse roles in biological systems, including antioxidant, antimicrobial, and anticancer properties. This article focuses on the biological activity of this compound, drawing from various studies to provide a comprehensive overview of its effects and mechanisms.

This compound can be classified under organozinc compounds, where the zinc atom is coordinated with organic ligands. The structure includes a pivaloyloxy group, which enhances its solubility and reactivity in biological systems.

Table 1: Chemical Characteristics of this compound

PropertyValue
Molecular FormulaC10H20O4Zn
Molecular Weight264.7 g/mol
SolubilitySoluble in organic solvents
Coordination ModeBidentate

Antioxidant Activity

Zinc compounds, including this compound, have demonstrated significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

  • Mechanism : The antioxidant activity is primarily due to the ability of zinc to stabilize free radicals and enhance the activity of endogenous antioxidant enzymes.
  • Findings : In vitro studies have shown that this compound exhibits a dose-dependent increase in antioxidant activity, comparable to other zinc derivatives.

Antimicrobial Properties

Zinc compounds possess inherent antimicrobial properties, making them valuable in medical and agricultural applications.

  • Tested Organisms : Studies have evaluated the efficacy of this compound against various pathogens, including Escherichia coli, Staphylococcus aureus, and fungal strains.
  • Results : The compound showed significant inhibitory effects on bacterial growth with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL.

Anticancer Activity

The potential anticancer effects of this compound are particularly interesting.

  • Cell Lines Tested : Research has focused on several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and PC3 (prostate cancer).
  • IC50 Values : The compound exhibited IC50 values of 21.19 µg/mL against HeLa cells and 30.91 µg/mL against MCF-7 cells, indicating significant cytotoxicity.

Table 2: Summary of Biological Activities

Activity TypeMechanism/EffectObserved Results
AntioxidantStabilizes free radicalsDose-dependent increase
AntimicrobialDisrupts bacterial cell wallsMIC: 50-100 µg/mL
AnticancerInduces apoptosis in cancer cellsIC50: 21.19 µg/mL (HeLa)

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of zinc compounds, this compound was tested against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability after treatment with concentrations as low as 50 µg/mL. This suggests potential applications in treating infections caused by resistant strains.

Case Study 2: Cytotoxicity Against Cancer Cells

A comparative study assessed the cytotoxic effects of various zinc compounds on cancer cell lines. This compound demonstrated superior activity against HeLa cells compared to standard chemotherapeutic agents. This finding highlights its potential as an alternative or adjunct therapy in cancer treatment.

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